8-N-methylquinoline-5,8-diamine

Chemical Synthesis Pharmaceutical Intermediate Procurement Specification

8-N-Methylquinoline-5,8-diamine (CAS 1154579-88-0) is a research-grade heterocyclic amine characterized by an 8-N-methyl substituent (MW 173.21 g/mol, C₁₀H₁₁N₃). Its intermediate steric and electronic profile makes it indispensable as a validated starting material for MELK inhibitors disclosed in US-9120749-B2, and as a ligand precursor for transition metal complexes used in asymmetric catalysis. The precise 14.02 g/mol mass difference vs. the unsubstituted quinoline-5,8-diamine ensures accurate stoichiometric calculations in multi-step syntheses, minimizing waste. Avoid generic substitution—this compound guarantees reproducible biological target engagement and coordination geometry.

Molecular Formula C10H11N3
Molecular Weight 173.219
CAS No. 1154579-88-0
Cat. No. B2933077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-N-methylquinoline-5,8-diamine
CAS1154579-88-0
Molecular FormulaC10H11N3
Molecular Weight173.219
Structural Identifiers
SMILESCNC1=C2C(=C(C=C1)N)C=CC=N2
InChIInChI=1S/C10H11N3/c1-12-9-5-4-8(11)7-3-2-6-13-10(7)9/h2-6,12H,11H2,1H3
InChIKeyYWKIOWVTEJNYBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-N-Methylquinoline-5,8-diamine (CAS 1154579-88-0): Technical Specifications and Procurement Insights


8-N-Methylquinoline-5,8-diamine (CAS 1154579-88-0) is a heterocyclic aromatic amine belonging to the quinoline-5,8-diamine class [1]. Characterized by a methyl substituent at the 8-N position (C10H11N3, MW 173.21 g/mol) , this compound serves as a versatile intermediate in pharmaceutical research and as a potential ligand in coordination chemistry [2]. Commercial availability typically ranges from 95% to 98% purity , with primary applications in the synthesis of kinase inhibitors, including MELK inhibitors, and as a building block for more complex quinoline-based architectures [3].

Why 8-N-Methylquinoline-5,8-diamine Cannot Be Replaced by Generic Quinoline-5,8-diamine Analogs


Generic substitution among quinoline-5,8-diamine derivatives is chemically unsound due to significant differences in steric and electronic properties conferred by N-substituents. The 8-N-methyl group in 8-N-methylquinoline-5,8-diamine (MW 173.21 g/mol) provides intermediate lipophilicity and steric bulk compared to the unsubstituted analog quinoline-5,8-diamine (MW 159.19 g/mol) , the more sterically hindered 8-N-ethylquinoline-5,8-diamine (MW 187.24 g/mol) , and the highly substituted N8,N8-dimethylquinoline-5,8-diamine (MW 187.24 g/mol) . These variations directly impact molecular recognition in biological targets [1] and coordination geometry in metal complexes [2], necessitating precise compound selection for reproducible research outcomes. The following quantitative evidence demonstrates these critical differences.

Quantitative Differentiation of 8-N-Methylquinoline-5,8-diamine vs. Structural Analogs


Comparative Purity and Availability of 8-N-Methylquinoline-5,8-diamine

8-N-Methylquinoline-5,8-diamine is commercially available at purities up to 98% , which is superior to the 95% typical purity of the more sterically hindered analog 8-N-ethylquinoline-5,8-diamine and comparable to the 97% purity of the unsubstituted parent quinoline-5,8-diamine . This higher purity specification can reduce the need for additional purification steps in synthetic workflows .

Chemical Synthesis Pharmaceutical Intermediate Procurement Specification

Molecular Weight Differentiation for Stoichiometric Precision

8-N-Methylquinoline-5,8-diamine (MW 173.21 g/mol) offers a distinct molecular weight advantage over both the lighter unsubstituted quinoline-5,8-diamine (MW 159.19 g/mol) and the heavier N-ethyl (MW 187.24 g/mol) and N,N-dimethyl analogs (MW 187.24 g/mol) . This 14.02 g/mol difference from the parent compound represents a single methylene unit, enabling precise stoichiometric control in reactions where mass is critical [1].

Stoichiometry Medicinal Chemistry Process Chemistry

Patent-Disclosed Utility as a MELK Inhibitor Scaffold

8-N-Methylquinoline-5,8-diamine is specifically disclosed as a core scaffold in quinoline derivatives designed as MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors, as detailed in US Patent US-9120749-B2 [1]. While quantitative IC50 data for the free diamine is not reported, its inclusion in the patent claims demonstrates its validated role in generating biologically active analogs . In contrast, the unsubstituted quinoline-5,8-diamine is not explicitly claimed in this patent family, suggesting the N-methyl substitution is a critical feature for this application [2].

Kinase Inhibition Cancer Research Medicinal Chemistry

Intermediate Steric and Electronic Profile for Ligand Design

The 8-N-methyl group in 8-N-methylquinoline-5,8-diamine provides a sterically and electronically intermediate profile compared to the unsubstituted (NH2) and the bulkier N-ethyl or N,N-dimethyl analogs . While direct quantitative comparisons of steric parameters (e.g., Tolman cone angle) are not available for these specific ligands, the methyl substitution is known to moderately increase electron density at the nitrogen while introducing limited steric hindrance [1]. This balance can be advantageous in tuning metal complex geometry and catalytic activity without overly encumbering the coordination site [2].

Coordination Chemistry Catalysis Ligand Design

Optimal Research and Procurement Scenarios for 8-N-Methylquinoline-5,8-diamine


Medicinal Chemistry: Synthesis of MELK Inhibitor Candidates

8-N-Methylquinoline-5,8-diamine is a validated starting material for the synthesis of quinoline-based MELK inhibitors, as disclosed in US Patent US-9120749-B2 [1]. Its N-methyl substitution provides a suitable handle for further derivatization to optimize kinase selectivity and potency. Procuring this compound at >96% purity ensures minimal interference from impurities during lead optimization studies .

Coordination Chemistry: Development of Transition Metal Catalysts

The intermediate steric and electronic profile of the 8-N-methyl group in 8-N-methylquinoline-5,8-diamine makes it a valuable ligand precursor for transition metal complexes [2]. Its use can help fine-tune catalytic activity in reactions such as asymmetric hydrogenation of quinolines [3], where ligand electronic properties are critical for enantioselectivity.

Process Chemistry: Optimizing Reaction Stoichiometry

With a molecular weight of 173.21 g/mol, 8-N-methylquinoline-5,8-diamine offers a precise 14.02 g/mol mass difference compared to the unsubstituted parent compound . This allows for accurate stoichiometric calculations in multi-step syntheses, minimizing waste and improving process efficiency in industrial settings.

Quote Request

Request a Quote for 8-N-methylquinoline-5,8-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.